Drotaverin hydrochloride
Overview
Description
The pharmacological effects of drotaverin hydrochloride are attributed to its dual mechanism of action. It not only inhibits phosphodiesterase type 4 but also interacts with L-type voltage-operated calcium channels. This interaction enhances smooth muscle relaxation by blocking calcium influx, which is crucial for muscle contraction. Research indicates that this compound exhibits a more potent relaxant effect on airway smooth muscle compared to other agents, such as theophylline, due to its combined actions on both phosphodiesterase inhibition and calcium channel blockade.
Synthetic Analysis
Reaction Equation
The synthesis of drotaverin hydrochloride can be summarized by the following reaction equation:
Pyrocatechol+Diethyl Sulfate→Diethoxynitrile→this compound
Reaction Conditions
The synthesis requires specific conditions:
Temperature: The reaction typically occurs at temperatures ranging from 80 to 90 °C during the initial condensation phase, while subsequent reactions may require temperatures between 145 and 150 °C.
Vacuum: A vacuum environment is maintained during distillation processes, initially at 50-100 mm Hg and later at 5-15 mm Hg for deeper distillation.
Reagents: Key reagents include pyrocatechol, diethyl sulfate, phosphorus oxychloride, and hydrochloric acid.
Reaction Steps
The synthesis process consists of several steps:
Condensation: Pyrocatechol is condensed with diethyl sulfate in an alkaline medium to form o-diethoxybenzene.
Chloromethylation: The o-diethoxybenzene undergoes chloromethylation with hydrogen chloride and formaldehyde in trichlorethylene to produce diethoxybenzyl chloride.
Cyanidation: The diethoxybenzyl chloride is then subjected to cyanidation to yield diethoxynitrile.
Formation of Diethoxyphenylacetic Acid: The intermediate is converted into diethoxyphenylacetic acid and diethoxyamine.
Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.
Cyclization: Ethoxyamide is cyclized using phosphorus oxychloride to produce technical this compound.
Recrystallization: The final product undergoes recrystallization to obtain pharmacopoeial-grade this compound.
Reaction Mechanism
The mechanism involves several key transformations:
Initially, the nucleophilic attack of pyrocatechol on diethyl sulfate forms the ether linkages.
During chloromethylation, the electrophilic substitution leads to the formation of diethoxybenzyl chloride.
Cyanidation introduces a nitrile group, which undergoes hydrolysis to form the corresponding carboxylic acid and amine derivatives.
The final cyclization step involves formation of a cyclic structure through a nucleophilic attack facilitated by phosphorus oxychloride, resulting in the desired spasmolytic agent.
Safety and Environmental Protection
Safety considerations during the synthesis of this compound include:
Chemical Handling: Care must be taken when handling hazardous chemicals such as phosphorus oxychloride and diethyl sulfate due to their corrosive nature.
Waste Disposal: Byproducts, including trichlorethylene and other organic solvents, should be disposed of according to hazardous waste regulations to minimize environmental impact.
Emissions Control: Proper ventilation and emission control systems should be in place during synthesis to mitigate harmful vapors released into the atmosphere.
Molecular Structure
Atomic Arrangement
Drotaverin hydrochloride is a benzylisoquinoline derivative characterized by a complex structure. The structure includes:
A tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine-like ring.
Two ethoxy groups attached to the isoquinoline moiety.
A methylene bridge connecting the tetrahydroisoquinoline to a 3,4-diethoxyphenyl group.
The arrangement allows for significant interactions with biological targets, particularly in smooth muscle tissues.
Bonding Type
This compound features several types of chemical bonds:
Covalent Bonds: Predominantly between carbon, nitrogen, oxygen, and chlorine atoms, forming the backbone of the molecule.
Ionic Bonds: Present between the hydrochloride ion and the protonated amine group in the molecule, contributing to its solubility and stability in aqueous environments.
Hydrogen Bonds: Possible between hydroxyl groups in the ethoxy chains and other polar functional groups, enhancing solubility.
Geometry
The geometry of this compound can be described as follows:
The tetrahydroisoquinoline ring exhibits a roughly planar configuration due to aromatic character and steric interactions.
The presence of ethoxy groups introduces some steric hindrance, which affects the overall molecular conformation but maintains a relatively compact structure.
The geometry around nitrogen atoms in the piperidine-like ring is tetrahedral due to sp³ hybridization.
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by:
The presence of electronegative atoms (oxygen and nitrogen) that create regions of partial negative charge.
The aromatic rings contribute to delocalized π-electron systems, enhancing electron density over those regions.
The overall distribution leads to polar characteristics, affecting solubility and interaction with biological membranes.
Stereochemistry
This compound contains stereogenic centers, leading to potential stereoisomers. However, it is primarily used in its single stereoisomeric form. The configuration around the methylene bridge contributes to its specific biological activity.
Resonance Structure
This compound exhibits resonance primarily in its aromatic systems:
The aromatic rings can delocalize electrons across multiple bonds, resulting in several resonance forms that stabilize the molecule.
The resonance structures enhance stability by allowing charge distribution across different atoms within the aromatic system.
Mechanism of Action
Target of Action
Drotaverin hydrochloride primarily targets two key components in smooth muscle physiology:
Phosphodiesterase Type 4 (PDE4): This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverin increases the levels of cAMP within cells.
L-Type Voltage-Operated Calcium Channels (L-VOCC): Drotaverin also interacts with these channels, which play a critical role in calcium influx and muscle contraction.
Mode of Action
This compound acts through a dual mechanism:
Inhibition of Phosphodiesterase Type 4: By blocking this enzyme, drotaverin prevents the breakdown of cAMP. Elevated cAMP levels lead to relaxation of smooth muscle by promoting the activation of protein kinase A, which inhibits myosin light chain kinase, a key enzyme in muscle contraction.
Blockade of L-Type Voltage-Operated Calcium Channels: Drotaverin reduces calcium influx into smooth muscle cells by inhibiting these channels. This action further contributes to muscle relaxation, particularly in response to stimuli that would typically induce contraction, such as histamine or potassium chloride .
Result of Action
The actions of this compound lead to several biological effects:
Smooth Muscle Relaxation: The primary effect is the relaxation of smooth muscles in various systems, including gastrointestinal and urological tracts. This results in relief from spasms and cramps.
Reduced Contraction Response: Drotaverin has been shown to decrease mediator-induced contractions, making it effective in conditions characterized by excessive smooth muscle activity .
Action Environment
The efficacy of this compound can be influenced by several environmental factors:
pH Levels: The drug's solubility and activity may vary with changes in pH, affecting its absorption and effectiveness.
Presence of Other Medications: Co-administration with other drugs can alter its pharmacokinetics and dynamics, potentially impacting its action.
Physiological Conditions: Factors such as age, metabolic rate, and underlying health conditions can also affect how the drug interacts with its targets .
Physical Properties
State
Drotaverin hydrochloride is a solid at standard temperature and pressure[“].
Color and Appearance
The compound is a crystalline solid with a white to off-white color[“]. Its appearance is smooth.
Density
The density of this compound is 1.097 g/cm³[“].
Melting Point and Boiling Point
Melting Point: 184-188°C[“]
Boiling Point: 564°C at 760 mmHg[“]
Solubility
This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol.
Chemical Properties
Chemical Reaction Type
Drotaverin hydrochloride is primarily involved in phosphodiesterase-4 (PDE4) inhibition reactions[“]. It blocks the degradation of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.
Reactivity
This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol[“]. It does not react significantly with oxygen, acids, or bases under normal conditions.
Redox Property
This compound is neither a strong oxidizing nor reducing agent[“]. Its primary function is as a PDE4 inhibitor rather than participating in redox reactions.
Acidity and Alkalinity
This compound is a weak base[“]. It does not exhibit strong acidic or alkaline properties.
Stability
This compound is stable under normal storage conditions[“]. It should be stored at room temperature, away from moisture and light. Decomposition can occur at high temperatures or under extreme pH conditions.
Toxicity
This compound has a low toxicity profile[“]. The LD50 (lethal dose, 50%) in rats is 540 mg/kg when administered orally[“]. It is generally considered safe for therapeutic use when administered at recommended doses.
Biochemical Properties
Drotaverin hydrochloride acts as a phosphodiesterase-4 (PDE4) inhibitor[“]. It inhibits the enzyme PDE4, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases cAMP levels, leading to smooth muscle relaxation.
Cellular Effects
This compound affects cells by increasing intracellular cAMP levels, which in turn reduces calcium uptake and alters calcium distribution within the cells[“]. This results in smooth muscle relaxation and relief from spasms.
Molecular Mechanism
The molecular mechanism of this compound involves blocking the activity of PDE4, which prevents the breakdown of cAMP[“]. Elevated cAMP levels lead to decreased intracellular calcium levels, resulting in muscle relaxation.
Time Effect
The effects of this compound are relatively rapid, with smooth muscle relaxation occurring within minutes of administration. The duration of action can vary, but it generally lasts for several hours.
Related Small Molecules
2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail)
Scientific Research Applications
Treatment of Gastrointestinal Spasms
Drotaverin hydrochloride is widely used to treat gastrointestinal spasms associated with conditions such as irritable bowel syndrome (IBS), spastic colon, and biliary colic[“]. It works by relaxing smooth muscles, providing relief from pain and discomfort.
Management of Renal Colic
This compound is effective in the management of renal colic, a condition characterized by severe pain caused by kidney stones[“]. It helps in relaxing the ureteral muscles, facilitating the passage of kidney stones and reducing pain.
Use in Obstetric Practice
This compound is used in obstetric practice to aid in cervical dilation during labor[“]. It has been shown to significantly reduce the duration of labor without adverse effects on the mother or fetus.
Treatment of Dysmenorrhea
This compound is used to treat dysmenorrhea (painful menstruation) by relaxing the uterine muscles, thereby reducing menstrual pain[“][“].
Symptomatic Relief in Biliary Dyskinesia
This compound provides symptomatic relief in biliary dyskinesia, a condition characterized by abnormal bile flow and associated pain[“]. It helps in relaxing the bile duct muscles, alleviating pain and discomfort.
Management of Ureteric Colic
This compound is used to manage ureteric colic, a condition caused by the obstruction of the ureter by stones or other factors[“]. It helps in relaxing the ureteral muscles, facilitating the passage of obstructions and reducing pain.
Use in Postoperative Spasms
This compound is used to treat postoperative spasms following surgeries, particularly those involving the abdominal and pelvic regions[“]. It helps in relaxing the smooth muscles, reducing pain and discomfort.
Research in Antiviral Applications
Recent studies have investigated the potential antiviral applications of this compound, particularly in the treatment of parainfluenza and avian influenza viruses[“]. While still in the research phase, these studies suggest a promising role for this compound in antiviral therapy.
Properties
CAS No. |
14009-24-6 |
---|---|
Molecular Formula |
C24H31NO4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3 |
InChI Key |
OMFNSKIUKYOYRG-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
Appearance |
Solid powder |
14009-24-6 985-12-6 |
|
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
985-12-6 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dihydroisoperparine drotaverin drotaverin hydrochloride drotaverine isodihydroperparine No-shpa No-spa Nospan Nospanum |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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